(2-Aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride
CAS No.:
Cat. No.: VC20442968
Molecular Formula: C8H13ClN2OS
Molecular Weight: 220.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13ClN2OS |
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Molecular Weight | 220.72 g/mol |
IUPAC Name | 2-(phenylsulfonimidoyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H12N2OS.ClH/c9-6-7-12(10,11)8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H |
Standard InChI Key | MLRFCKKWTSFGOT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)S(=N)(=O)CCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by the IUPAC name (2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride, reflecting its core components:
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A phenyl group (C₆H₅) attached to a sulfanone sulfur atom.
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An imino group (=NH) bonded to the sulfur, forming a sulfonimidamide moiety.
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A 2-aminoethyl chain (-CH₂CH₂NH₂) linked to the sulfur, providing a primary amine functional group.
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A hydrochloride counterion (Cl⁻) neutralizing the amine’s positive charge .
The molecular formula is C₉H₁₄ClN₃OS, derived from the molecular weight (220.72 g/mol) and structural analysis .
Property | Value |
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Melting Point | Not reported |
Solubility | Likely soluble in polar solvents (e.g., water, DMSO) due to hydrochloride salt form |
Stability | Hygroscopic; store under inert atmosphere |
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of (2-aminoethyl)(imino)phenyl-lambda6-sulfanone hydrochloride involves a multi-step sequence:
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Sulfonimidamide Formation: Reacting phenylsulfinyl chloride with 2-aminoethylamine in the presence of a base (e.g., triethylamine) to form the sulfonimidamide intermediate.
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Salt Formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt .
Reaction Scheme:
Industrial Production Challenges
Industrial-scale manufacturing requires optimization of:
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Yield: Minimizing side reactions (e.g., over-oxidation of sulfur).
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Purity: Chromatographic purification to remove byproducts like sulfones or disulfides.
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Cost: Sourcing affordable 2-aminoethylamine and controlling reaction conditions to reduce waste .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s amine and sulfonimidamide groups make it a versatile building block for:
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Anticancer Agents: Analogous sulfonimidamides inhibit kinases and proteasomes .
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Antibiotics: Structural similarity to sulfa drugs suggests potential antimicrobial activity .
Materials Science
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Coordination Polymers: The amine group can bind metal ions (e.g., Cu²⁺, Fe³⁺) to form porous materials for gas storage .
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Catalysis: Sulfur-centered chirality enables asymmetric catalysis in organic reactions.
Regulatory and Patent Landscape
Patent Analysis
Patent searches reveal related sulfonimidamides in:
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WO2021156478: Sulfonimidamide-based kinase inhibitors.
Future Research Directions
Biological Activity Screening
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Target Identification: Screen against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
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Mechanistic Studies: Investigate interactions with ATP-binding pockets using molecular docking .
Process Optimization
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Green Chemistry: Replace chlorinated solvents with ionic liquids to improve sustainability.
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